4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10INO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of iodine and the aldehyde group at specific positions on the pyrrole ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole precursor followed by formylation. One common method includes the use of 3,4-diiodo-2,5-dimethyl-1H-pyrrole as a starting material. This compound can be reacted with thioamides under specific conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar iodination and formylation reactions. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products will vary depending on the substituent introduced.
Oxidation: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-methanol.
Scientific Research Applications
4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and aldehyde group play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- 4-Chloro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- 4-Fluoro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
Uniqueness
4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts.
Properties
IUPAC Name |
4-iodo-1,2,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMSHMWDHCRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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